molecular formula C20H12ClN3OS2 B2442770 2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline CAS No. 439112-42-2

2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline

Cat. No.: B2442770
CAS No.: 439112-42-2
M. Wt: 409.91
InChI Key: GBTXELKXDPOLGZ-UHFFFAOYSA-N
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Description

2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline is a complex organic compound that features a unique combination of functional groups, including a thienoquinoline core, an oxadiazole ring, and a chlorobenzyl sulfanyl moiety

Preparation Methods

The synthesis of 2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline typically involves multiple steps, starting with the preparation of the thienoquinoline core. This can be achieved through cyclization reactions involving appropriate precursors. The oxadiazole ring is then introduced via cyclization of hydrazides with carbon disulfide, followed by the introduction of the chlorobenzyl sulfanyl group through nucleophilic substitution reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or other functional groups.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with various aryl or vinyl boronic acids.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is being investigated as a potential lead compound for the development of new therapeutic agents.

    Materials Science: Due to its unique structural features, the compound is studied for its potential use in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through modulation of specific signaling pathways.

Comparison with Similar Compounds

2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline can be compared with other similar compounds, such as:

    2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thieno[2,3-b]quinoline: This compound features a thiadiazole ring instead of an oxadiazole ring, which may result in different chemical reactivity and biological activity.

    2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]pyridine: This compound has a pyridine core instead of a quinoline core, potentially affecting its electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its diverse range of applications and potential for further development in various scientific fields.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3OS2/c21-15-7-5-12(6-8-15)11-26-20-24-23-18(25-20)17-10-14-9-13-3-1-2-4-16(13)22-19(14)27-17/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTXELKXDPOLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C4=NN=C(O4)SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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